molecular formula C18H15FN2O2 B10953311 N-(4-fluorobenzyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(4-fluorobenzyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B10953311
M. Wt: 310.3 g/mol
InChI Key: SUIXXCDKJVJPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-FLUOROBENZYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound characterized by the presence of fluorobenzyl, methylphenyl, and isoxazolecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROBENZYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with 4-methylphenyl isocyanate under controlled conditions to form the desired isoxazolecarboxamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Automation and continuous flow reactors are often employed to ensure consistent quality and efficiency. Additionally, industrial methods may include advanced purification techniques like crystallization and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROBENZYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-FLUOROBENZYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-FLUOROBENZYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity, while the isoxazolecarboxamide moiety contributes to its stability and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROBENZYL)-N’-(4-METHYLPHENYL)THIOUREA
  • N-(4-FLUOROBENZYL)-4-METHYLBENZYLAMINE

Uniqueness

N-(4-FLUOROBENZYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isoxazolecarboxamide moiety differentiates it from other similar compounds, providing unique reactivity and stability profiles.

Properties

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15FN2O2/c1-12-2-6-14(7-3-12)17-10-16(21-23-17)18(22)20-11-13-4-8-15(19)9-5-13/h2-10H,11H2,1H3,(H,20,22)

InChI Key

SUIXXCDKJVJPQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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